molecular formula C19H25N3O2 B2935266 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 922928-13-0

6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2935266
CAS No.: 922928-13-0
M. Wt: 327.428
InChI Key: RHPOIUJNXFUSBT-UHFFFAOYSA-N
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Description

6-(4-Ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (CAS 922928-13-0 ) is a high-purity small molecule offered for research purposes. This compound belongs to the pyridazinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry . Pyridazinone derivatives have been investigated for their potential as D-amino-acid oxidase (DAAO) inhibitors . DAAO is an enzyme that metabolizes the neuromodulator D-serine, and its inhibition is a recognized strategy for investigating pathways related to neurological conditions such as schizophrenia . Furthermore, structurally related heterocyclic compounds are frequently explored in oncology research for their chemopreventive and chemotherapeutic potential . The structure of this compound, which features a piperidine moiety linked to a dihydropyridazinone core, provides a versatile scaffold for further chemical exploration and biological evaluation. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-(2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-2-24-17-8-6-16(7-9-17)18-10-11-19(23)22(20-18)15-14-21-12-4-3-5-13-21/h6-11H,2-5,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPOIUJNXFUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dihydropyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the ethoxyphenyl group: This step may involve the use of ethoxybenzene derivatives in a substitution reaction.

    Attachment of the piperidinyl group: This can be done through nucleophilic substitution reactions using piperidine and suitable leaving groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or ethoxyphenyl groups.

    Reduction: Reduction reactions could target the dihydropyridazinone core, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions (solvent, temperature).

Major Products

The major products of

Biological Activity

The compound 6-(4-ethoxyphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4OC_{19}H_{24}N_{4}O with a molecular weight of approximately 324.42 g/mol. Its structure can be represented as follows:

SMILES CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC\text{SMILES }CCOC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, analogs of dihydropyridazinones have shown promising results in inhibiting the growth of various cancer cell lines, including breast and colorectal cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that a related dihydropyridazinone derivative inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 12 µM, suggesting that modifications to the ethoxy group could enhance activity against different cancer types .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Dihydropyridazinones are known to exhibit antibacterial and antifungal activities.

  • Research Findings : In vitro assays revealed that compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

3. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. Dihydropyridazinones have been associated with the modulation of neurotransmitter systems and reduction of oxidative stress.

  • Case Study : A study conducted on animal models showed that administration of a similar dihydropyridazinone reduced neuronal apoptosis in models of Alzheimer's disease, indicating potential therapeutic effects for cognitive disorders .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in related compounds.
  • Antioxidant Activity : The ethoxy group may enhance the compound's ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerIC50 = 12 µM (MCF-7 cells)
AntimicrobialMIC = 8–32 µg/mL (S. aureus)
NeuroprotectiveReduced apoptosis in neurons

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

6-(4-Methylphenyl) Analogs

Compound : 6-(4-Methylphenyl)-2-[2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one (BK52651)

  • Key Difference : Methyl group replaces ethoxy at the para position of the phenyl ring.
  • Data :
Property BK52651 Target Compound
Molecular Formula C₁₈H₂₃N₃O C₁₉H₂₅N₃O₂
Molecular Weight 297.39 g/mol 327.43 g/mol
Substituent (Position 6) 4-Methylphenyl 4-Ethoxyphenyl

This analog (BK52651) is commercially available for research use, with a purity of 90% and pricing starting at $747/mg .

Chlorophenyl and Fluorophenyl Derivatives

Compound : 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

  • Key Differences :
    • Position 6 : 4-Fluorophenyl (electron-withdrawing group).
    • Position 2 : Oxadiazole-containing side chain instead of piperidinylethyl.
  • Impact : Fluorine enhances metabolic stability; oxadiazole may influence hydrogen bonding or π-π stacking.
  • Data :
Property Fluorophenyl-Oxadiazole Derivative Target Compound
Molecular Formula C₂₀H₁₄ClFN₄O₂ C₁₉H₂₅N₃O₂
Molecular Weight 396.8 g/mol 327.43 g/mol

This derivative (CAS 1113108-17-0) is structurally distinct but retains the dihydropyridazinone core .

Variations in the Side Chain at Position 2

Piperidine vs. Pyridine Substituents

Compound : 2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

  • Key Differences :
    • Position 2 : A methoxyethyl-piperidinylmethyl group replaces the piperidinylethyl chain.
    • Position 6 : Pyridinyl instead of ethoxyphenyl.
  • The methoxyethyl group may improve solubility .
Amino and Dichlorophenoxy Derivatives

Compound: RSTL-3 (6-(4-Amino-2,6-dichlorophenoxy)-2,3-dihydropyridazin-3-one)

  • Key Differences: Position 6: Amino and dichlorophenoxy substituents. Position 2: No piperidinylethyl side chain.
  • Impact: The polar amino and chlorine groups may enhance interactions with charged residues in biological targets .

Core Modifications in Related Scaffolds

Compound : 7-(1,4-Diazepan-1-yl)-2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Core: Pyrido-pyrimidinone instead of dihydropyridazinone. Substituents: Dimethoxyphenyl and diazepane.
  • Impact: The expanded heterocyclic core (pyrimidinone) may confer distinct pharmacokinetic properties .

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